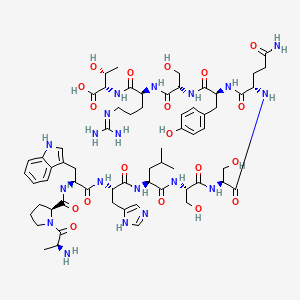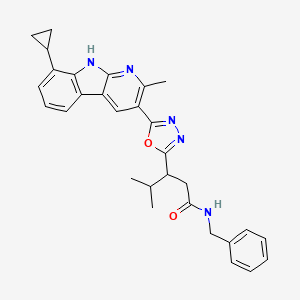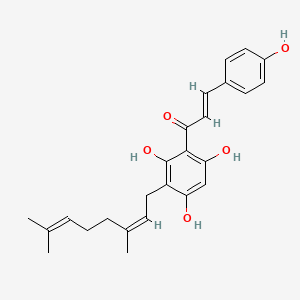
H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes alanine, proline, tryptophan, histidine, leucine, serine, glutamine, tyrosine, arginine, and threonine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to streamline the SPPS process. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the final pure peptide product.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH can undergo various chemical reactions, including:
Oxidation: Involving amino acids like cysteine and methionine.
Reduction: Typically targeting disulfide bonds in cysteine residues.
Substitution: Involving side-chain functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of cystine, while reduction can break disulfide bonds to yield free cysteine.
Aplicaciones Científicas De Investigación
Peptides like H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis mechanisms.
Biology: Serve as models for protein structure and function studies.
Medicine: Investigated for therapeutic potential in treating diseases, including as drug candidates for targeting specific biological pathways.
Industry: Utilized in the development of peptide-based materials and as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Acting as substrates or inhibitors to regulate enzymatic activity.
Proteins: Interacting with other proteins to influence their function and stability.
Comparación Con Compuestos Similares
Peptides similar to H-Ala-Pro-Trp-His-Leu-Ser-Ser-Gln-Tyr-Ser-Arg-Thr-OH include other short chains of amino acids with different sequences. These peptides can have unique properties and functions based on their specific amino acid composition. Examples of similar compounds include:
H-Gly-Pro-Gly-Gly-OH: A simple peptide with glycine and proline.
H-Ser-Gly-Ser-Gly-OH: A peptide with serine and glycine.
Propiedades
Fórmula molecular |
C64H93N19O19 |
|---|---|
Peso molecular |
1432.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C64H93N19O19/c1-31(2)21-42(75-57(95)45(24-36-26-69-30-72-36)77-56(94)44(23-35-25-71-39-10-6-5-9-38(35)39)78-61(99)49-12-8-20-83(49)62(100)32(3)65)54(92)79-48(29-86)60(98)81-47(28-85)59(97)74-41(17-18-50(66)89)52(90)76-43(22-34-13-15-37(88)16-14-34)55(93)80-46(27-84)58(96)73-40(11-7-19-70-64(67)68)53(91)82-51(33(4)87)63(101)102/h5-6,9-10,13-16,25-26,30-33,40-49,51,71,84-88H,7-8,11-12,17-24,27-29,65H2,1-4H3,(H2,66,89)(H,69,72)(H,73,96)(H,74,97)(H,75,95)(H,76,90)(H,77,94)(H,78,99)(H,79,92)(H,80,93)(H,81,98)(H,82,91)(H,101,102)(H4,67,68,70)/t32-,33+,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51-/m0/s1 |
Clave InChI |
MAHZUEBLXAXNKY-PLNOUXKFSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCCN5C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)






![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)


